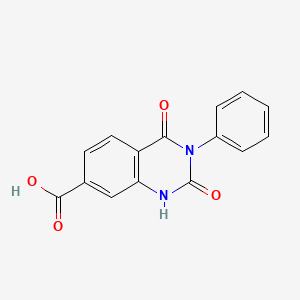

2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

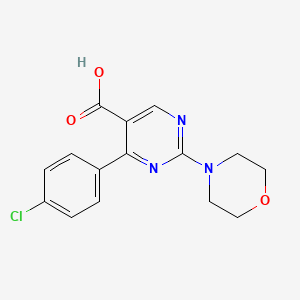

2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a compound used for proteomics research . It has a molecular formula of C15H10N2O4 and a molecular weight of 282.25 .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not found in the search results .Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of tetrahydroisoquinoline derivatives was synthesized, demonstrating significant potential as efficacious and safe drugs for diabetes, highlighting the compound's relevance in therapeutic applications. These derivatives, including (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, showed potent activity as peroxisome proliferators-activated receptor (PPAR) gamma agonists, reducing plasma glucose and triglyceride levels in animal models (Azukizawa et al., 2008).

Antimicrobial Activities

Compounds derived from tetrahydroquinoline, such as 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones, have been prepared and evaluated for their antimicrobial activity. These compounds showed good activity against a range of microorganisms, comparing favorably with standard drugs (Patel & Shaikh, 2011).

Antiallergy Activity

The development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate introduced a new prototype with significant oral antiallergy activity. This prototype was found to be more potent than disodium cromoglycate in rat passive cutaneous anaphylaxis tests, indicating its potential as an orally active antiallergy agent (Althuis, Moore, & Hess, 1979).

Organotin(IV) Carboxylates

A series of organotin carboxylates based on amide carboxylic acids was synthesized and characterized, demonstrating diverse molecular architectures and suggesting potential applications in materials science and catalysis (Xiao et al., 2013).

Properties

IUPAC Name |

2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-13-11-7-6-9(14(19)20)8-12(11)16-15(21)17(13)10-4-2-1-3-5-10/h1-8H,(H,16,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKESLAOJXOKHJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-3-carboxamide](/img/structure/B2694764.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione](/img/structure/B2694765.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]prop-2-enamide](/img/structure/B2694767.png)

![2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2694769.png)

![N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2694771.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2694773.png)

![5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2694774.png)